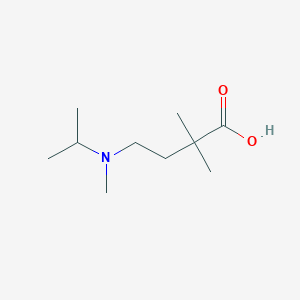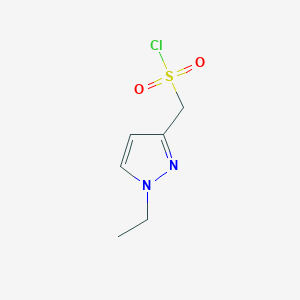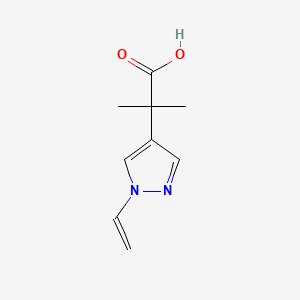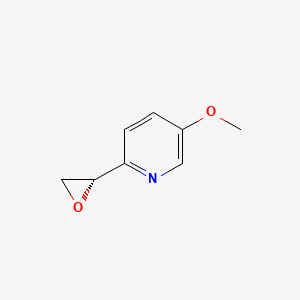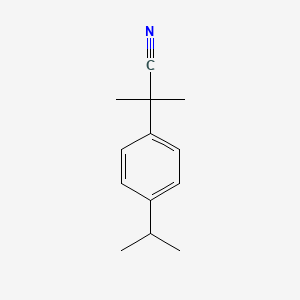
2-(4-Isopropylphenyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile is an organic compound with a complex structure It is characterized by the presence of a nitrile group (-CN) attached to a tertiary carbon, which is further bonded to a phenyl ring substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile typically involves the reaction of 4-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution, resulting in the formation of the nitrile compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl ring’s substituents can also modulate the compound’s electronic properties, affecting its overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-2-[4-(methyl)phenyl]propanenitrile
- 2-methyl-2-[4-(ethyl)phenyl]propanenitrile
- 2-methyl-2-[4-(tert-butyl)phenyl]propanenitrile
Uniqueness
2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-methyl-2-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C13H17N/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h5-8,10H,1-4H3 |
Clé InChI |
BEEALLSKEPWDPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


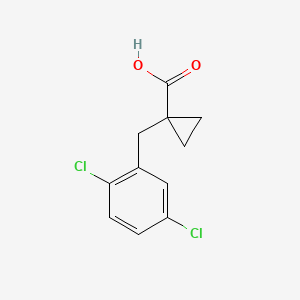
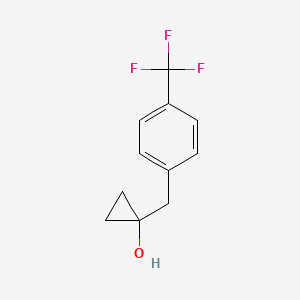

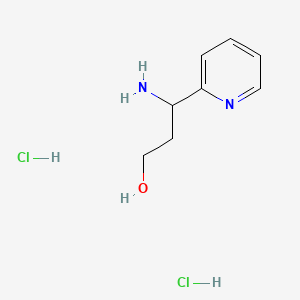
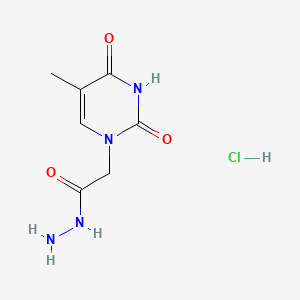
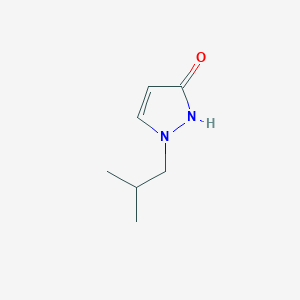
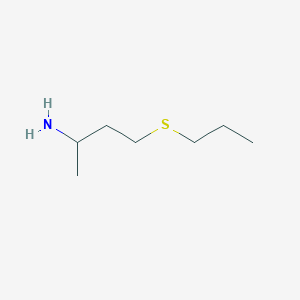

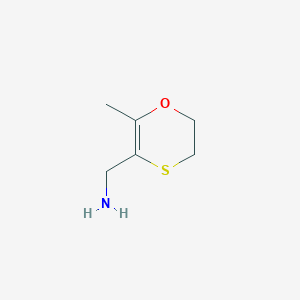
![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)
